![molecular formula C22H18ClNO4S B12512210 (2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B12512210.png)
(2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid is a synthetic organic compound that belongs to the class of amino acids This compound features a thiophene ring substituted with a chlorine atom, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorothiophene and Fmoc-protected amino acids.
Formation of Intermediate: The thiophene ring is chlorinated using reagents like thionyl chloride or N-chlorosuccinimide.
Coupling Reaction: The chlorinated thiophene is then coupled with the Fmoc-protected amino acid using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Deprotection: The Fmoc group is removed under basic conditions, typically using piperidine in DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The chlorinated thiophene can be reduced to a thiol or a hydrogenated thiophene.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or primary amines under basic conditions.
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Thiols or hydrogenated thiophenes.
Substitution: Thiophene derivatives with various substituents replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique electronic properties.
Biology
Peptide Synthesis: The Fmoc-protected amino acid can be used in solid-phase peptide synthesis.
Bioconjugation: Used in the conjugation of biomolecules for research purposes.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its structural features.
Industry
Material Science: Used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of (2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The presence of the Fmoc group suggests its use in peptide synthesis, where it serves as a protecting group for the amino function, preventing unwanted reactions during the synthesis process.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-3-(2-thienyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid: Similar structure but with an unsubstituted thiophene ring.
(2S)-3-(3-bromothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
The presence of the chlorine atom on the thiophene ring in (2S)-3-(3-chlorothiophen-2-yl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid imparts unique electronic properties, potentially influencing its reactivity and interactions in chemical and biological systems.
Propriétés
Formule moléculaire |
C22H18ClNO4S |
|---|---|
Poids moléculaire |
427.9 g/mol |
Nom IUPAC |
(2S)-3-(3-chlorothiophen-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H18ClNO4S/c23-18-9-10-29-20(18)11-19(21(25)26)24-22(27)28-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-10,17,19H,11-12H2,(H,24,27)(H,25,26)/t19-/m0/s1 |
Clé InChI |
LCRAHVGLFGFUDO-IBGZPJMESA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=C(C=CS4)Cl)C(=O)O |
SMILES canonique |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=C(C=CS4)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


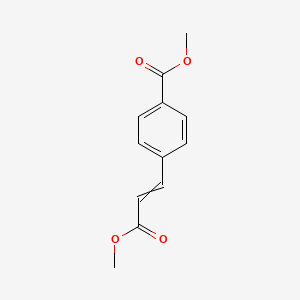
![2-({[1-(9H-fluoren-9-yl)ethoxy]carbonyl}amino)-3-hydroxybutanoic acid](/img/structure/B12512144.png)
![[3-(Tert-butoxy)-2-(methoxyimino)-3-oxopropyl]triphenylphosphanium bromide](/img/structure/B12512158.png)
![6-[3-(methylamino)pyrrolidin-1-yl]-N4-(1-methylcyclopropyl)pyrimidine-2,4-diamine](/img/structure/B12512164.png)
![N'-{5-[5-(2,4-dichlorophenyl)furan-2-carbonyl]-1,3-thiazol-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B12512172.png)
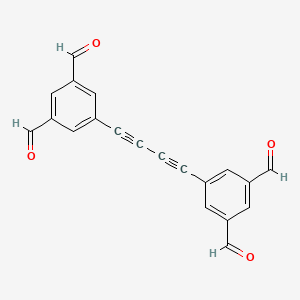
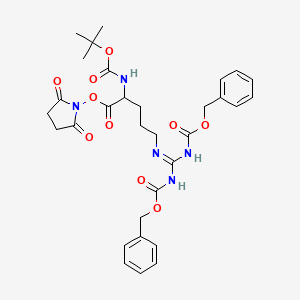
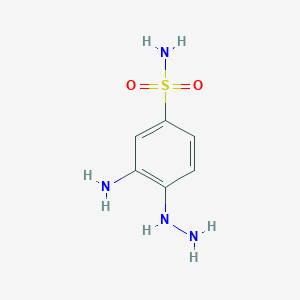
![[4-(2-{2-[3-amino-2-(2,5-dioxopyrrol-1-yl)propanamido]-3-methylbutanamido}-5-(carbamoylamino)pentanamido)phenyl]methyl N-{1-[(1-{[1-(2-{2-[(1-hydroxy-1-phenylpropan-2-yl)carbamoyl]-1-methoxy-2-methylethyl}pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)carbamoyl}-2-methylpropyl)carbamoyl]-2-methylpropyl}-N-methylcarbamate](/img/structure/B12512205.png)
![1-[3-Chloro-4-(trifluoromethyl)pyridine-2-carbonyl]-4-trifluoromethanesulfonylpiperazine](/img/structure/B12512214.png)

![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B12512227.png)
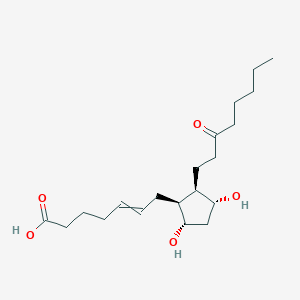
![Vinylimidazolium bis[(trifluoromethyl)sulfonyl]amide](/img/structure/B12512237.png)
